4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid
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Overview
Description
4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid is a complex organic compound that belongs to the class of pyranopyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid typically involves multi-step reactions. One common method involves the reaction of appropriate pyrazole derivatives with sulfonic acid groups under controlled conditions. For instance, the compound can be synthesized by stirring the reactants in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by oxidation using activated manganese dioxide (MnO2) in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate specific reaction steps .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4).
Substitution: Reacting with nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles or electrophiles in solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cholinesterase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels and neural function . The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid
- 4-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid isopropyl ester
Uniqueness
Compared to similar compounds, 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This functional group also contributes to its potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H12N2O5S |
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Molecular Weight |
320.32 g/mol |
IUPAC Name |
4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H12N2O5S/c1-8-7-12(17)21-14-13(8)9(2)15-16(14)10-3-5-11(6-4-10)22(18,19)20/h3-7H,1-2H3,(H,18,19,20) |
InChI Key |
GADUUVISAXGZBM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)S(=O)(=O)O)C |
Origin of Product |
United States |
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